4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
Description
4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine (CAS: 1503527-77-2) is a pyrimidine derivative featuring a piperazine ring substituted with a 2,4-difluorophenylmethyl group at the 4-position and a pyrrolidine moiety at the 2-position of the pyrimidine core. Key properties include:
- Molecular formula: C₁₂H₁₉N₅
- Molecular weight: 233.31 g/mol
- Predicted properties: Density (1.174 g/cm³), boiling point (445.3°C), pKa (9.79) .
Properties
IUPAC Name |
4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5/c20-16-4-3-15(17(21)13-16)14-24-9-11-25(12-10-24)18-5-6-22-19(23-18)26-7-1-2-8-26/h3-6,13H,1-2,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHFLAXGMGMTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2,4-difluorobenzyl chloride with piperazine to form 4-[(2,4-difluorophenyl)methyl]piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Synthesis of the Pyrimidine Core: : The pyrimidine core is synthesized separately, often starting from 2-chloropyrimidine, which undergoes nucleophilic substitution with pyrrolidine in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF.
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Coupling Reaction: : The final step involves coupling the piperazine intermediate with the pyrimidine core. This is typically achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluorophenyl group, potentially reducing the fluorine atoms to hydrogen.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the pyrrolidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: De-fluorinated analogs of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to act as inhibitors of specific enzymes or receptors, making them useful in treating diseases such as cancer, neurological disorders, and infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the piperazine and pyrimidine rings provide structural stability and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituents on the Piperazine Ring
Fluorophenyl Variations
- Posaconazole (): Contains a 2,4-difluorophenyl group linked via a methoxy-piperazine chain to a triazole core. While sharing the difluorophenyl motif, posaconazole’s antifungal activity arises from its triazole ring, which inhibits ergosterol synthesis. The extended piperazine-oxyphenyl chain enhances solubility but reduces CNS penetration compared to the target compound’s compact structure .
- 1-[(3-Fluorophenyl)methyl]piperazine derivatives (): Substitution at the 3-fluorophenyl position reduces steric hindrance compared to 2,4-difluoro substitution. This may alter binding affinity to targets like serotonin or dopamine receptors .
Bulkier Aromatic Groups
- 4'‑Chlorobiphenylmethyl-piperazine (): The biphenyl group increases molecular weight (~460 g/mol) and lipophilicity, likely reducing aqueous solubility but enhancing affinity for hydrophobic binding pockets .
Sulfonyl and Other Electron-Withdrawing Groups
Substituents on the Pyrimidine Ring
- 2-Aminopyrimidine derivatives (): Replacing pyrrolidine with aminopropoxyphenyl groups introduces flexibility, which may enhance binding to kinases or GPCRs. However, the 4-methylpiperazine substituent in these analogs increases molecular weight (~350 g/mol) and alters basicity .
- The 4-methyl group enhances lipophilicity but may sterically hinder target engagement .
Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyrimidine derivatives (): The fused pyrazole-pyrimidine core increases aromaticity and planarity, favoring interactions with flat binding sites (e.g., ATP pockets in kinases) compared to the single pyrimidine ring in the target compound .
- Thieno[3,2-d]pyrimidine analogs (): Incorporation of a thiophene ring enhances π-π stacking but reduces solubility due to increased hydrophobicity .
Physicochemical Properties
*LogP estimated using substituent contributions.
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